molecular formula C22H32O3 B163549 (+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid CAS No. 87042-40-8

(+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid

Cat. No. B163549
CAS RN: 87042-40-8
M. Wt: 344.5 g/mol
InChI Key: ZNEBXONKCYFJAF-BGKMTWLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of an organic compound typically includes its molecular formula, structural formula, and functional groups. The compound you mentioned is a type of fatty acid, given the “docosahexaenoic acid” in its name .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can provide valuable information about its chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through a variety of laboratory techniques .

Scientific Research Applications

Neuroscience

14-HDoHE has been identified as one of the major oxygenated metabolites derived from DHA in the rat brain. It belongs to a group of specialized pro-resolving mediators (SPMs) and is a precursor to other SPMs, playing a role in resolving neuroinflammation. An increase in cerebral 14-HDoHE may serve as a marker to prevent potent neuroinflammation .

Cardiology

In the context of cardiovascular health, 14-HDoHE’s parent compound DHA is involved in cognitive and cardiovascular functions. The encapsulation of DHA, which leads to increased levels of 14-HDoHE, has been considered to improve oxidation status and favor bioaccessibility and bioavailability, potentially impacting heart health .

Immunomodulation

14-HDoHE is part of the lipid mediators that are thought to play a role in immunomodulation within the central nervous system. These lipids may be involved in perioperative neurocognitive disorders, indicating a potential application in modulating immune responses within the brain .

Oxidative Stress Marker

(±)14-HDHA, also known as 14-HDoHE, is an autoxidation product of DHA and has been suggested as a potential marker of oxidative stress. This application could be significant in various pathological conditions where oxidative stress is a contributing factor .

Anti-Inflammatory Applications

The role of 14-HDoHE in inflammation is highlighted by its involvement in the production of inflammatory lipid levels. For instance, treatments that affect levels of 14-HDoHE have been shown to modulate heart inflammation, suggesting its use as an anti-inflammatory agent .

Metabolic Pathways

The modulation of primary astrocyte metabolism by 14-HDoHE indicates its involvement in metabolic pathways within the brain. This could have implications for understanding brain metabolism and related disorders .

Neuroprotective Effects

The potential neuroprotective effects of 14-HDoHE are being explored due to its association with specialized pro-resolving mediators and their role in resolving inflammation within the nervous system .

Cognitive Functions

Given DHA’s involvement in cognitive functions and 14-HDoHE’s role as a metabolite derived from DHA, there is interest in exploring how 14-HDoHE may influence cognitive processes and potentially contribute to cognitive health .

Each application provides a glimpse into the multifaceted roles that 14-HDoHE can play in scientific research and potential therapeutic interventions.

Frontiers | Encapsulation of Docosahexaenoic Acid Oil Substantially… Metabolites | Free Full-Text | Modulation of the Primary Astrocyte… (±)14-HDHA (CAS 87042-40-8) - Cayman Chem Immunomodulatory lipid mediator profiling of cerebrospinal fluid… Ecto-CD38-NADase inhibition modulates cardiac metabolism and protects…

Mechanism of Action

Target of Action

14-HDoHE, also known as (+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid, is an oxygenation product of Docosahexaenoic acid (DHA) . It is a marker reflecting activation of a Docosahexaenoic acid carbon 14-lipoxygenation pathway . The primary targets of 14-HDoHE are the enzymes 12-lipoxygenase (12-LO) and 15-lipoxygenase (15-LO) .

Mode of Action

14-HDoHE is formed by the action of 12-LO or 15-LO on DHA . These enzymes catalyze the insertion of oxygen into DHA, leading to the formation of 14-HDoHE . This compound then acts as a precursor to other bioactive lipid mediators .

Biochemical Pathways

The formation of 14-HDoHE is part of the lipoxygenase pathway of arachidonic acid metabolism . This pathway is involved in the production of various bioactive lipid mediators, which play crucial roles in inflammation and resolution processes .

Result of Action

14-HDoHE is a precursor to the pro-resolving mediator maresin 1 . Maresins are a family of bioactive lipid mediators that have potent anti-inflammatory and pro-resolving actions . Therefore, the action of 14-HDoHE can lead to the resolution of inflammation and promotion of tissue healing .

Action Environment

The action of 14-HDoHE can be influenced by various environmental factors. For instance, the presence of inflammatory stimuli can upregulate the expression of lipoxygenases, thereby increasing the production of 14-HDoHE . Additionally, factors that affect lipid metabolism, such as diet and lifestyle, can also influence the action of 14-HDoHE.

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of the compound .

Future Directions

The future directions in the study of a compound could involve exploring new synthesis methods, discovering new reactions, developing new applications, or investigating its biological activity .

properties

IUPAC Name

(4Z,7Z,10Z,12E,16Z,19Z)-14-hydroxydocosa-4,7,10,12,16,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-12-15-18-21(23)19-16-13-10-8-6-7-9-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10-,14-11-,15-12-,19-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEBXONKCYFJAF-BGKMTWLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC(C=CC=CCC=CCC=CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\CC(/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid
Reactant of Route 2
(+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid
Reactant of Route 3
(+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid
Reactant of Route 4
(+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid
Reactant of Route 5
(+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid
Reactant of Route 6
(+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.